molecular formula C25H23NO3 B14633673 [1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)- CAS No. 55442-27-8

[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-

Cat. No.: B14633673
CAS No.: 55442-27-8
M. Wt: 385.5 g/mol
InChI Key: ZEUPXRZIWJRAQU-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalene]-2,2’-diol, 3-(4-morpholinylmethyl)-: is an organic compound that features a binaphthalene core with a morpholinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-diol, 3-(4-morpholinylmethyl)- typically involves the following steps:

    Formation of Binaphthalene Core: The binaphthalene core can be synthesized through a coupling reaction of naphthalene derivatives.

    Introduction of Diol Groups: The diol groups are introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

    Attachment of Morpholinylmethyl Group: The morpholinylmethyl group is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable electrophile on the binaphthalene core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The diol groups can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide, potassium permanganate, or osmium tetroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or other organometallic reagents.

Major Products:

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Various reduced derivatives depending on the reducing agent.

    Substitution Products: Compounds with different functional groups replacing the morpholinylmethyl group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Biological Probes: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific optical or electronic properties.

    Polymer Chemistry: It can be incorporated into polymers to impart unique properties such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism by which [1,1’-Binaphthalene]-2,2’-diol, 3-(4-morpholinylmethyl)- exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, coordinating with metal centers to facilitate asymmetric reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    [1,1’-Binaphthalene]-2,2’-diol: Lacks the morpholinylmethyl group but shares the binaphthalene core.

    [1,1’-Binaphthalene]-2,2’-diamine: Contains amino groups instead of diol groups.

    [1,1’-Binaphthalene]-2,2’-dicarboxylic acid: Features carboxylic acid groups instead of diol groups.

Uniqueness: The presence of the morpholinylmethyl group in [1,1’-Binaphthalene]-2,2’-diol, 3-(4-morpholinylmethyl)- imparts unique chemical reactivity and potential biological activity, distinguishing it from other binaphthalene derivatives. This makes it particularly valuable in applications requiring specific interactions or reactivity.

Properties

CAS No.

55442-27-8

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)-3-(morpholin-4-ylmethyl)naphthalen-2-ol

InChI

InChI=1S/C25H23NO3/c27-22-10-9-17-5-1-3-7-20(17)23(22)24-21-8-4-2-6-18(21)15-19(25(24)28)16-26-11-13-29-14-12-26/h1-10,15,27-28H,11-14,16H2

InChI Key

ZEUPXRZIWJRAQU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC3=CC=CC=C3C(=C2O)C4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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